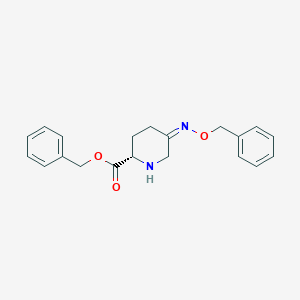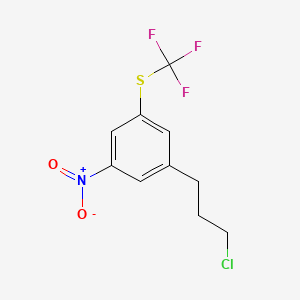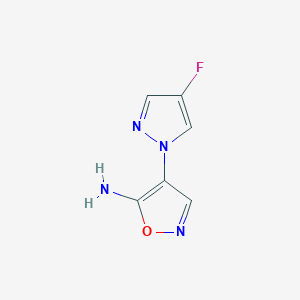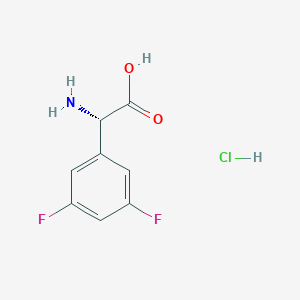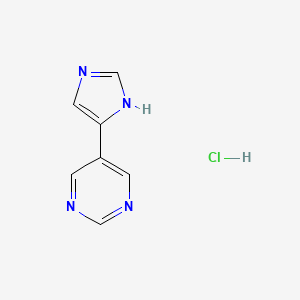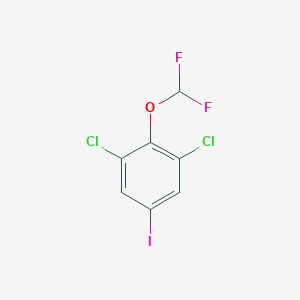
1,3-Dichloro-2-difluoromethoxy-5-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dichloro-2-difluoromethoxy-5-iodobenzene is a chemical compound with the molecular formula C7H3Cl2F2IO It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, iodine, and a difluoromethoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-difluoromethoxy-5-iodobenzene typically involves multiple steps, starting from simpler benzene derivatives. One common method involves the diazotization of aniline derivatives followed by halogenation. For example, 3,5-dichloro-4-fluoroaniline can be diazotized using sodium nitrite and hydrochloric acid, followed by the addition of potassium iodide to introduce the iodine atom . The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using appropriate fluorinating agents.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors for diazotization and halogenation reactions to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products.
化学反应分析
Types of Reactions
1,3-Dichloro-2-difluoromethoxy-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding anilines.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura and Heck reactions, which are useful in forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various ethers or amines, while coupling reactions can produce biaryl compounds.
科学研究应用
1,3-Dichloro-2-difluoromethoxy-5-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism of action of 1,3-Dichloro-2-difluoromethoxy-5-iodobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential to inhibit specific enzymes or modulate signaling pathways.
相似化合物的比较
Similar Compounds
1,3-Dichloro-5-iodobenzene: Lacks the difluoromethoxy group, making it less reactive in certain substitution reactions.
1,3-Dichloro-2-fluorobenzene: Lacks both the iodine and difluoromethoxy groups, resulting in different reactivity and applications.
1,3-Dichloro-2-difluoromethoxybenzene: Lacks the iodine atom, affecting its ability to participate in coupling reactions.
Uniqueness
1,3-Dichloro-2-difluoromethoxy-5-iodobenzene is unique due to the presence of both halogen atoms and the difluoromethoxy group, which confer distinct reactivity and properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
属性
分子式 |
C7H3Cl2F2IO |
|---|---|
分子量 |
338.90 g/mol |
IUPAC 名称 |
1,3-dichloro-2-(difluoromethoxy)-5-iodobenzene |
InChI |
InChI=1S/C7H3Cl2F2IO/c8-4-1-3(12)2-5(9)6(4)13-7(10)11/h1-2,7H |
InChI 键 |
GNSCIZUHFVWHNK-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Cl)OC(F)F)Cl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


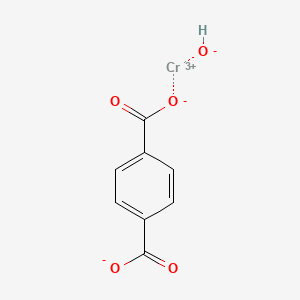
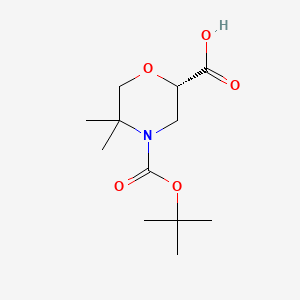
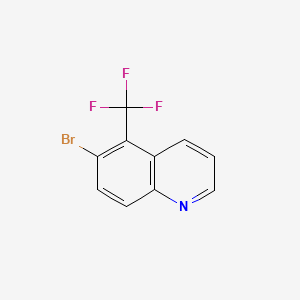
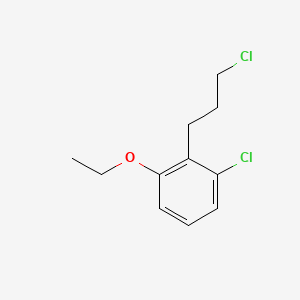
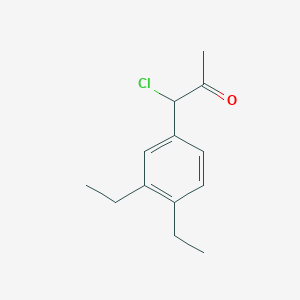

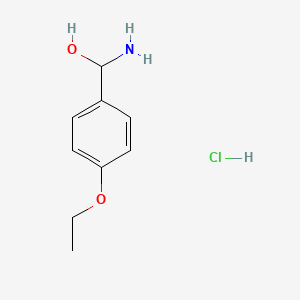
![(R)-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL](/img/structure/B14036270.png)
